Butorphanol N-Oxide

Description

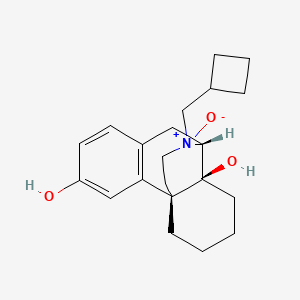

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29NO3 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1S,9R,10S)-17-(cyclobutylmethyl)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |

InChI |

InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19,25)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-,22?/m1/s1 |

InChI Key |

HDLXPFLXRIYWET-NJDFBWEVSA-N |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vivo Formation of Butorphanol N-Oxide: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butorphanol, a synthetic opioid analgesic, undergoes extensive hepatic metabolism, primarily yielding hydroxybutorphanol and norbutorphanol. While the formation of a direct N-oxide metabolite of butorphanol is not prominently documented in existing scientific literature, the chemical structure of butorphanol as a tertiary amine suggests the theoretical potential for N-oxidation. This technical guide synthesizes the current understanding of butorphanol metabolism and explores the putative mechanisms by which butorphanol N-oxide could be formed in vivo. Drawing parallels from the established metabolic pathways of other tertiary amine-containing pharmaceuticals, this paper details the potential roles of Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) enzyme systems. Furthermore, we provide detailed hypothetical experimental protocols for the investigation and quantification of this potential metabolic pathway, alongside illustrative diagrams to elucidate the biochemical transformations.

Introduction to Butorphanol Metabolism

Butorphanol is a morphinan-derivative synthetic opioid used for the management of moderate to severe pain.[1][2] Following administration, it is extensively metabolized in the liver, with its metabolites being primarily excreted through urine and feces.[3][4] The oral bioavailability of butorphanol is low due to significant first-pass metabolism.[1]

The two primary, well-documented metabolic pathways for butorphanol are:

-

Hydroxylation: The addition of a hydroxyl group to the butorphanol molecule, resulting in the formation of hydroxybutorphanol. This is considered the principal metabolite.[2]

-

N-dealkylation: The removal of the cyclobutylmethyl group from the nitrogen atom, leading to the formation of norbutorphanol.[5]

While these are the major routes of biotransformation, the tertiary amine structure of butorphanol makes it a potential substrate for N-oxidation, a common metabolic reaction for many xenobiotics.

Putative Mechanism of this compound Formation

The formation of an N-oxide metabolite from a tertiary amine is an oxidative process catalyzed by specific enzyme systems in the liver. The two primary enzyme families responsible for such reactions are the Cytochrome P450 (CYP450) superfamily and the Flavin-Containing Monooxygenase (FMO) system.[6][7]

Role of Cytochrome P450 (CYP450)

The CYP450 enzymes are a major family of heme-containing monooxygenases involved in the metabolism of a vast array of drugs.[8] The catalytic cycle of CYP450 involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate (Compound I), which can then abstract an electron from the nitrogen atom of a tertiary amine. A subsequent rebound of the oxygen atom to the nitrogen cation radical results in the formation of the N-oxide metabolite.

The proposed mechanism for CYP450-mediated N-oxidation of butorphanol is as follows:

-

Binding: Butorphanol binds to the active site of a CYP450 enzyme.

-

Reduction: The ferric heme iron (Fe³⁺) of the CYP450 is reduced to the ferrous state (Fe²⁺) by NADPH-cytochrome P450 reductase.

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Formation of Compound I: A series of electron and proton transfers leads to the formation of the highly reactive ferryl-oxo intermediate.

-

N-Oxidation: Compound I abstracts an electron from the nitrogen of butorphanol, followed by the transfer of the oxygen atom to form this compound.

-

Product Release: The this compound metabolite is released from the enzyme's active site.

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[6] Unlike CYP450s, the FMO catalytic cycle involves the pre-formation of a hydroperoxyflavin-adenine dinucleotide (FAD-OOH) intermediate, which then acts as the oxidizing agent.

The proposed mechanism for FMO-mediated N-oxidation of butorphanol involves:

-

FAD Reduction: FAD, the prosthetic group of FMO, is reduced by NADPH.

-

Oxygen Binding: Molecular oxygen reacts with the reduced FAD to form the hydroperoxyflavin intermediate.

-

Nucleophilic Attack: The nucleophilic nitrogen atom of butorphanol attacks the terminal oxygen of the FAD-OOH intermediate.

-

Product Formation and Release: This attack leads to the formation of this compound and the regeneration of the oxidized FAD.

Quantitative Data on Butorphanol Metabolism

Direct quantitative data for the in vivo formation of this compound is not available in the current literature. However, studies have quantified the major metabolites, hydroxybutorphanol and norbutorphanol, in human plasma and urine.[9][10]

| Metabolite | Matrix | Concentration Range | Species | Citation |

| Hydroxybutorphanol | Human Urine | 1-100 ng/ml | Human | [10] |

| Norbutorphanol | Human Urine | 2-200 ng/ml | Human | [10] |

| Norbutorphanol | Human Plasma | Trace amounts | Human | [9] |

This table summarizes the available quantitative data for the known major metabolites of butorphanol. The absence of this compound in this table reflects the lack of specific studies identifying and quantifying this metabolite.

Experimental Protocols for Investigating this compound Formation

To investigate the hypothetical formation of this compound, the following detailed experimental protocols are proposed.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine if butorphanol is metabolized to an N-oxide derivative by human liver microsomal enzymes (primarily CYP450s and FMOs) and to identify the specific enzymes involved.

Methodology:

-

Incubation:

-

Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), butorphanol (at various concentrations, e.g., 1-100 µM), and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

To differentiate between CYP450 and FMO activity, parallel incubations can be performed:

-

With specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

With heat-inactivated microsomes to inactivate FMOs (as FMOs are more heat-labile than CYP450s).

-

In the absence of the NADPH-regenerating system as a negative control.

-

-

-

Reaction Termination: After a specified incubation time (e.g., 30-60 minutes) at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

The mass spectrometer would be set to monitor for the parent drug (butorphanol) and its potential metabolites, including the predicted mass-to-charge ratio (m/z) of this compound.

-

The identity of the N-oxide metabolite would be confirmed by comparing its retention time and mass spectrum to a synthesized analytical standard of this compound.

-

In Vivo Metabolism Study in an Animal Model (e.g., Rats)

Objective: To determine if this compound is formed in vivo and to quantify its presence in biological matrices.

Methodology:

-

Animal Dosing: Administer a single dose of butorphanol to a cohort of rats (e.g., Sprague-Dawley) via a clinically relevant route (e.g., intravenous or intramuscular).

-

Sample Collection: Collect blood and urine samples at predetermined time points post-administration.

-

Sample Preparation:

-

Plasma: Separate plasma from whole blood by centrifugation. Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and its metabolites.

-

Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any potential glucuronide or sulfate conjugates of the metabolites. Follow with SPE or LLE.

-

-

Analysis: Quantify the concentrations of butorphanol and its metabolites (including the putative N-oxide) in the prepared samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of butorphanol and its metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothetical metabolic pathways of butorphanol, as well as a typical experimental workflow for its metabolic analysis.

Caption: Known and Hypothetical Metabolic Pathways of Butorphanol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]

- 3. xenonhealth.com [xenonhealth.com]

- 4. Butorphanol | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. optibrium.com [optibrium.com]

- 7. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of butorphanol and its metabolites at steady state following nasal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic method for the quantitative determination of butorphanol, hydroxybutorphanol, and norbutorphanol in human urine using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Activity of Butorphanol and the Unexplored Potential of its N-Oxide Metabolite

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific pharmacological activity of Butorphanol N-Oxide is not available in the current scientific literature. This guide provides a comprehensive overview of the parent compound, Butorphanol, to serve as a foundational resource for researchers interested in exploring its derivatives.

Introduction

Butorphanol is a synthetically derived morphinan opioid that exhibits a mixed agonist-antagonist profile at opioid receptors.[1][2][3][4][5] It is clinically utilized for the management of moderate to severe pain and has applications in both human and veterinary medicine.[3][6] While the metabolism of Butorphanol to hydroxybutorphanol and norbutorphanol has been documented, the existence and pharmacological activity of a potential N-oxide metabolite remain uncharacterized in the public domain.[7][8] This guide will provide a detailed overview of the known pharmacological activities of Butorphanol, which is essential for predicting and understanding the potential properties of its N-oxide derivative.

Core Pharmacology of Butorphanol

Butorphanol's primary mechanism of action involves its interaction with the central nervous system's opioid receptors.[1][2][9] It functions as a partial agonist and antagonist at the µ-opioid receptor (MOR) and as a partial agonist at the κ-opioid receptor (KOR).[1][2] This dual activity contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full µ-opioid agonists, such as respiratory depression and abuse potential.[1][2][5]

Receptor Binding Affinity

Quantitative data on the binding affinity of Butorphanol to various opioid receptors is crucial for understanding its pharmacological profile.

| Receptor | Ligand | Ki (nM) | Species | Tissue Source | Reference |

| κ-Opioid Receptor (KOR) | Butorphanol | 2.5 | Not Specified | Not Specified | [1] |

| µ-Opioid Receptor (MOR) | Butorphanol | Not Specified | Not Specified | Not Specified | [1] |

| κ-Opioid Receptor (KOR) | Butorphanol | 0.1 ± 0.02 | Human (recombinant) | Chem-1 cell membranes | [10] |

| µ-Opioid Receptor (MOR) | Butorphanol | 2.4 ± 1.2 | Human (recombinant) | Not Specified | [10] |

In Vitro and In Vivo Activity

The functional activity of Butorphanol has been characterized in various assays.

| Assay Type | Parameter | Value | Cell Line/Animal Model | Effect | Reference |

| G-protein Activation (KOR) | EC50 | 57 nM | Not Specified | Partial Agonist | [1] |

| G-protein Activation (KOR) | Emax | 57% | Not Specified | Partial Agonist | [1] |

| β-arrestin Recruitment (KOR) | EC50 | 2.8 nM | HEK-293 | Full Agonist | [10] |

| Antinociception (Tail-flick) | ED50 | 31.9 mg/kg | Mouse | Analgesia | [11] |

Signaling Pathways

The binding of Butorphanol to opioid receptors initiates a cascade of intracellular signaling events. Stimulation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux.[1][5][6] This results in hyperpolarization of the neuronal cell membrane and a reduction in the transmission of pain signals.[1][6]

Recent studies have also elucidated Butorphanol's involvement in other signaling pathways. For instance, it has been shown to prevent cardiomyocyte apoptosis by activating the PI3K/Akt/FoxO and HIF-1α/VEGF pathways, while inhibiting the MAPK pathway.[12] Additionally, Butorphanol can reduce neuronal inflammation and apoptosis by inhibiting the p38/JNK/ATF2/p53 signaling pathway.[13]

Caption: Signaling pathways modulated by Butorphanol.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK-293 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Butorphanol).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Antinociception Assay (Tail-Flick Test)

Objective: To assess the analgesic efficacy of a compound in an animal model of acute pain.

Protocol:

-

Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment and handling procedures.

-

Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the animal's tail and measuring the time until the tail is withdrawn. A cut-off time is established to prevent tissue damage.

-

Compound Administration: The test compound (e.g., Butorphanol) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Measurement: Tail-flick latencies are measured at predetermined time points after compound administration.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Metabolism and Pharmacokinetics

Butorphanol is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[3][9] The major metabolites identified are hydroxybutorphanol and norbutorphanol.[7] The pharmacokinetic properties of Butorphanol can vary depending on the route of administration.

| Parameter | Route of Administration | Value | Species | Reference |

| Bioavailability | Oral | 10% | Human | [1] |

| Bioavailability | Intranasal | 60-70% | Human | [1] |

| Elimination Half-life | Intravenous | 4-7 hours | Human | [1] |

| Protein Binding | Not Specified | ~80% | Human | [9] |

The Unexplored Territory: this compound

While the pharmacology of Butorphanol is well-documented, there is a conspicuous absence of data on this compound. N-oxidation is a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 or flavin-containing monooxygenase enzymes. The resulting N-oxide metabolites can have varied pharmacological profiles, ranging from inactive to fully active, or even exhibiting a different pharmacological profile than the parent compound.

Given the lack of empirical data, the pharmacological activity of this compound remains speculative. It is plausible that N-oxidation could alter the compound's affinity for opioid receptors, its ability to cross the blood-brain barrier, or its intrinsic efficacy. Further research, including chemical synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies, is necessary to characterize the pharmacological profile of this potential metabolite.

Conclusion

Butorphanol is a potent analgesic with a complex pharmacological profile characterized by its mixed agonist-antagonist activity at opioid receptors. Its signaling mechanisms extend beyond traditional opioid pathways, influencing cell survival and inflammatory responses. While significant knowledge has been amassed regarding Butorphanol and its primary metabolites, the potential role of this compound in its overall pharmacological and toxicological profile is a significant research gap. The information and protocols presented in this guide provide a solid foundation for researchers to delve into the unexplored pharmacology of this compound and other related derivatives.

References

- 1. Butorphanol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]

- 3. xenonhealth.com [xenonhealth.com]

- 4. Butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Butorphanol [bionity.com]

- 7. The pharmacokinetics of butorphanol and its metabolites at steady state following nasal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiple pathways are responsible to the inhibitory effect of butorphanol on OGD/R-induced apoptosis in AC16 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Butorphanol reduces the neuronal inflammatory response and apoptosis via inhibition of p38/JNK/ATF2/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Butorphanol Metabolism: A Technical Guide to Its Primary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist of the morphinan series, valued for its analgesic properties. Its clinical efficacy and safety profile are intrinsically linked to its biotransformation, which primarily occurs in the liver. This technical guide provides a comprehensive overview of the metabolism of butorphanol, with a focus on its major identified metabolites: hydroxybutorphanol and norbutorphanol.

It is critical to note that while N-oxidation is a common metabolic pathway for many xenobiotics containing a tertiary amine, a thorough review of the scientific literature reveals no direct evidence for the formation of Butorphanol N-oxide as a metabolite in humans or animals. Studies on butorphanol's biotransformation and degradation have identified various oxidative products, but the N-oxide derivative is not among them[1]. Therefore, this guide will focus on the well-documented metabolic pathways of butorphanol.

Metabolic Pathways of Butorphanol

Butorphanol undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The two primary pathways of biotransformation are hydroxylation and N-dealkylation.

-

Hydroxylation: This is the principal metabolic route, resulting in the formation of hydroxybutorphanol. This metabolite is considered the major urinary metabolite of butorphanol[2].

-

N-dealkylation: This pathway involves the removal of the cyclobutylmethyl group from the nitrogen atom, leading to the formation of norbutorphanol.

These metabolites can also undergo subsequent glucuronide conjugation, facilitating their excretion[2].

Metabolic Pathway Diagram

Caption: Metabolic pathway of Butorphanol.

Quantitative Analysis of Butorphanol and its Metabolites

The pharmacokinetic profile of butorphanol and its metabolites has been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Butorphanol | Hydroxybutorphanol | Norbutorphanol | Reference |

| Elimination Half-life (t½) | ~18 hours | ~15 hours | Not Determined | [3] |

| Accumulation Index (q6h dosing) | 1.2 | 6.0 | Not Determined | [3] |

Table 1: Pharmacokinetic Parameters of Butorphanol and its Metabolites in Humans (Nasal Administration)

| Analyte | Quantitation Range (ng/mL) | Recovery (%) | Reference |

| Butorphanol | 1-100 | 93 | [4] |

| Hydroxybutorphanol | 1-100 | 72 | [4] |

| Norbutorphanol | 2-200 | 50 | [4] |

Table 2: Analytical Method Validation for Butorphanol and Metabolites in Human Urine

Experimental Protocols

The identification and quantification of butorphanol and its metabolites rely on sophisticated analytical techniques. Below are outlines of typical experimental protocols.

Metabolite Identification in Urine

A common method for the simultaneous determination of butorphanol, hydroxybutorphanol, and norbutorphanol in human urine involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection[4].

-

Sample Preparation:

-

Urine samples (1.0 ml) are buffered with 0.1 ml of 1.0 M ammonium acetate (pH 6.0).

-

Solid-phase extraction is performed using 1-ml Cyano Bond Elut columns to extract butorphanol and its metabolites.

-

-

Chromatography:

-

The eluent is evaporated and reconstituted in the HPLC mobile phase (acetonitrile-methanol-water).

-

Samples are chromatographed on a reversed-phase octyl 5-micron column.

-

-

Detection:

-

Fluorescence detection is used with excitation and emission wavelengths of 200 nm and 325 nm, respectively.

-

Plasma Analysis

For plasma samples, a validated gas chromatography-electron capture negative chemical ionization-mass spectrometric (GC-ECNCI-MS) method is often employed[3].

-

Sample Preparation:

-

Extraction of free and conjugated butorphanol, hydroxybutorphanol, and norbutorphanol from plasma.

-

-

Analysis:

-

The samples are analyzed using GC-ECNCI-MS. In plasma, conjugated metabolites are often not detected, and only trace amounts of norbutorphanol may be present[3].

-

Experimental Workflow for Metabolite Identification

Caption: General workflow for metabolite identification.

Signaling Pathways of Butorphanol

Butorphanol exerts its pharmacological effects by interacting with opioid receptors in the central nervous system. Its mechanism of action is complex, involving both agonist and antagonist activities at different receptor subtypes.

-

Kappa-Opioid Receptor (KOR): Butorphanol is a potent agonist at the KOR, which is primarily responsible for its analgesic effects.

-

Mu-Opioid Receptor (MOR): It acts as a partial agonist or antagonist at the MOR. This dual action contributes to a ceiling effect on respiratory depression, a significant safety advantage over pure MOR agonists like morphine.

-

Sigma-Opioid Receptor (SOR): Butorphanol may also have agonistic effects at the SOR, which could contribute to some of its side effects.

Recent research has also indicated that butorphanol can inhibit the p38/JNK/ATF2/p53 signaling pathway, thereby reducing neuronal inflammatory response and apoptosis. This suggests a potential neuroprotective role for butorphanol beyond its analgesic effects.

Butorphanol's Opioid Receptor Interaction

Caption: Butorphanol's interaction with opioid receptors.

Conclusion

The metabolism of butorphanol is a well-characterized process primarily involving hydroxylation and N-dealkylation to form hydroxybutorphanol and norbutorphanol, respectively. These metabolites, along with the parent drug, contribute to the overall pharmacologic and toxicologic profile of butorphanol. While the existence of this compound as a metabolite has been queried, current scientific literature does not support its formation. A thorough understanding of the established metabolic pathways is crucial for drug development professionals and researchers in optimizing the therapeutic use of butorphanol and ensuring patient safety. Future research may yet identify novel, minor metabolites, but the focus for now remains on the well-documented products of hydroxylation and N-dealkylation.

References

- 1. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. The pharmacokinetics of butorphanol and its metabolites at steady state following nasal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Butorphanol N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol N-Oxide is a tertiary amine N-oxide derivative of Butorphanol, a synthetically derived morphinan opioid analgesic. As a metabolite and a potential prodrug, understanding the chemical properties of this compound is crucial for comprehending its stability, reactivity, and potential pharmacological activity. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its synthesis, spectroscopic data, and potential reactivity, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid. The introduction of the N-oxide functional group significantly alters the polarity and, consequently, the physicochemical properties of the parent compound, Butorphanol.

| Property | Value | Source |

| CAS Number | 112269-63-3 | [1] |

| Molecular Formula | C₂₁H₂₉NO₃ | [1] |

| Molecular Weight | 343.46 g/mol | [1] |

| IUPAC Name | (4bR,8aS,9S)-11-(cyclobutylmethyl)-3-hydroxy-5,6,7,8,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthren-14-ol 11-oxide | Derived from IUPAC name of Butorphanol |

| Melting Point | 167 °C (frothing) | [1] |

| Appearance | White crystalline solid | General property of similar compounds |

| Solubility | Expected to have increased water solubility compared to Butorphanol due to the polar N-oxide group. | [2] |

| Stability | Stable under normal conditions. Can react with strong oxidizing agents. | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the tertiary amine group in Butorphanol. A common and effective method utilizes a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

Experimental Protocol: Synthesis using m-Chloroperbenzoic Acid[1]

Materials:

-

Butorphanol

-

m-Chloroperbenzoic acid (m-CPBA, 85%)

-

Methylene chloride (CH₂Cl₂)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Suspend Butorphanol in methylene chloride.

-

Add powdered 85% m-chloroperbenzoic acid to the suspension in portions over a period of 15 minutes.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a chloroform-methanol solvent system (e.g., 95:5 v/v).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data was reported for this compound in DMSO-d₆ at 200 MHz[1]:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 11.65 | s | 1H | 14-OH |

| 9.25 | s | 1H | 3-OH |

| 6.95 | d | 1H | 1-H |

| 6.65 | s (meta coupling) | 1H | 4-H |

Mass Spectrometry (MS)

In mass spectrometry, a characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H - 16]⁺). This "deoxygenation" can be induced by thermal activation in the ion source.

Expected Fragmentation:

-

[M+H]⁺: 344.2220 (Calculated for C₂₁H₃₀NO₃⁺)

-

[M+H - 16]⁺: 328.2271 (Corresponding to the protonated Butorphanol molecule)[4]

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H stretching (phenolic and alcoholic) |

| ~3050-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (phenolic) |

| ~970-950 | N-O stretching |

Chemical Reactivity

The N-oxide group introduces unique reactivity to the Butorphanol molecule. Tertiary amine N-oxides can undergo several characteristic reactions.

Potential Reactivity Pathways

Caption: Potential reactivity pathways of this compound.

-

Cope Elimination: Upon heating, amine oxides with a β-hydrogen can undergo a syn-elimination to form an alkene and a hydroxylamine.[2]

-

Meisenheimer Rearrangement: [3][5]-Sigmatropic rearrangement can occur, particularly with allylic or benzylic groups attached to the nitrogen.[2]

-

Polonovski Reaction: Reaction with acetic anhydride can lead to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles.[2]

-

Reduction: The N-oxide can be reduced back to the parent tertiary amine, Butorphanol. This is a key reaction in the context of its potential role as a prodrug.

Potential Signaling Pathways

The pharmacological activity of Butorphanol is primarily mediated through its interaction with κ- and μ-opioid receptors.[6] Butorphanol acts as an agonist at the κ-opioid receptor and a mixed agonist-antagonist at the μ-opioid receptor.[6] While there is no direct evidence for the interaction of this compound with these receptors, it is plausible that it may act as a prodrug, being reduced in vivo to the pharmacologically active Butorphanol.

Hypothetical Prodrug Activation and Receptor Interaction

Caption: Hypothetical pathway of this compound as a prodrug.

Conclusion

This technical guide provides a detailed overview of the known and predicted chemical properties of this compound. The information presented, including synthesis protocols, spectroscopic data, and potential reactivity, serves as a valuable resource for researchers and professionals involved in the study and development of opioid analgesics. Further investigation into the specific pharmacological profile and metabolic fate of this compound is warranted to fully elucidate its role and potential therapeutic applications.

References

- 1. US4990617A - N-oxide prodrug derivatives of 3-hydroxy morphinans and partial morphinans and derivatives - Google Patents [patents.google.com]

- 2. Amine oxide - Wikipedia [en.wikipedia.org]

- 3. merck.com [merck.com]

- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2670342A1 - N-oxides of 4,5-epoxy-morphinanium analogs - Google Patents [patents.google.com]

- 6. xenonhealth.com [xenonhealth.com]

Butorphanol N-Oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Butorphanol N-oxide, a key derivative and reference standard of the synthetic opioid analgesic, Butorphanol. This document furnishes essential data including its chemical identity, structure, and CAS number. A detailed experimental protocol for its synthesis is provided, alongside relevant quantitative data. Furthermore, this guide outlines an appropriate analytical methodology for its characterization and discusses the established pharmacological signaling pathway of its parent compound, Butorphanol, which serves as a foundational framework in the absence of specific data for the N-oxide derivative.

Chemical Identity and Structure

This compound is the N-oxidized derivative of Butorphanol, a morphinan-type synthetic opioid. It is primarily utilized as a reference standard in the development, validation, and quality control of analytical methods for Butorphanol and its related substances.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112269-63-3 | [1][2][3][4] |

| Molecular Formula | C21H29NO3 | [3] |

| Molecular Weight | 343.46 g/mol | [3] |

| IUPAC Name | Morphinan-3, 14-diol, 17-(cyclobutylmethyl)-, 17-oxide (9CI) | [1][3] |

| Melting Point | 167°C (with frothing) | [1] |

| SMILES | [O-]--INVALID-LINK--(CC3)CC5CCC5 | [1] |

| InChI | InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21, 18(16)13-17)10-11-22(19, 25)14-15-4-3-5-15/h6-7, 13, 15, 19, 23-24H, 1-5, 8-12, 14H2/t19-, 20+, 21-, 22+/m1/s1 | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the oxidation of Butorphanol using m-chloroperbenzoic acid (m-CPBA).[1]

Experimental Procedure:

-

A suspension of Butorphanol (0.03 mole) is prepared in 300 mL of methylene chloride.

-

Powdered 85% m-chloroperbenzoic acid (0.039 mole) is added in portions to the suspension over a period of 15 minutes.

-

The reaction mixture is stirred at room temperature for one hour.

-

The completion of the reaction is monitored by thin-layer chromatography to confirm the absence of the starting material.

-

A peroxide test using starch-iodide paper should be negative upon completion.

-

The crude product is purified by chromatography on silica gel using a mobile phase of chloroform-methanol (95:5).

This procedure yields this compound with a reported yield of 62.5%.[1]

Analytical Methodology for Characterization

For the analysis of this compound, particularly as an impurity or degradant of Butorphanol, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique. A rapid and systemic strategy utilizing liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been successfully employed to identify degradation products of Butorphanol tartrate.[4]

General LC/MS/MS Parameters (based on Butorphanol impurity profiling):

-

Chromatography: Analytical HPLC

-

Detection: UV detection, full-scan electrospray mass spectrometry, and tandem mass spectrometry.[4]

This integrated approach allows for the accurate elucidation of the structures of impurities and degradants.[4]

Quantitative Data

The synthesis of this compound has been reported with the following quantitative outcomes:

Table 2: Synthesis and Characterization Data

| Parameter | Value | Source |

| Yield | 62.5% | [1] |

| Melting Point | 167°C (with frothing) | [1] |

| ¹H-NMR (DMSO-d6, 200 mHz) | δ11.65 (s, 1H, 14-OH), 9.25 (s, 1H, 3-OH), 6.95 (d, 1H, 1-H), 6.65 (s showing meta coupling, 1H, 4-H) | [1] |

Signaling Pathways and Pharmacological Context

The specific pharmacological activity and signaling pathways of this compound have not been extensively studied in humans. However, some animal studies suggest that Butorphanol metabolites may possess some analgesic activity.[5] The pharmacological actions of the parent compound, Butorphanol, are well-characterized and provide a basis for understanding the potential activity of its derivatives.

Butorphanol is a mixed agonist-antagonist opioid. It exhibits partial agonist and antagonist activity at the μ-opioid receptor and partial agonist activity at the κ-opioid receptor.[3][5] The stimulation of these G-protein coupled receptors on central nervous system neurons leads to an intracellular inhibition of adenylate cyclase, the closing of influx membrane calcium channels, and the opening of membrane potassium channels.[3] This cascade results in hyperpolarization of the cell membrane and suppression of action potential transmission in ascending pain pathways.

Below is a diagram illustrating the established signaling pathway for Butorphanol.

Caption: Butorphanol's opioid receptor signaling cascade.

The following diagram illustrates a logical workflow for the synthesis and analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. US4990617A - N-oxide prodrug derivatives of 3-hydroxy morphinans and partial morphinans and derivatives - Google Patents [patents.google.com]

- 2. ecddrepository.org [ecddrepository.org]

- 3. Butorphanol - Wikipedia [en.wikipedia.org]

- 4. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

In Vitro Metabolism of Butorphanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used in the management of moderate to severe pain.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for identifying potential drug-drug interactions. Butorphanol undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation and conjugation.[1][3][4] This guide provides a comprehensive overview of the in vitro metabolism of butorphanol, with a specific focus on the potential, though not definitively established, formation of its N-oxide metabolite.

Known Metabolic Pathways of Butorphanol

In vitro and in vivo studies have consistently identified two primary metabolic pathways for butorphanol: hydroxylation and N-dealkylation.[3][5][6]

-

Hydroxylation: The principal metabolite formed is hydroxybutorphanol.[3] This reaction is a Phase I metabolic process.

-

N-dealkylation: This pathway results in the formation of norbutorphanol in smaller quantities.[3]

These metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[6]

The Potential for N-Oxide Formation: A Theoretical Perspective

While the formation of butorphanol N-oxide has not been explicitly reported in the existing scientific literature, the chemical structure of butorphanol, which contains a tertiary amine, suggests that N-oxidation is a theoretically possible metabolic pathway. N-oxidation is a common metabolic route for xenobiotics containing nitrogen atoms and is catalyzed by two main enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[7][8][9][10]

For other opioids containing a tertiary amine, such as morphine and oxycodone, the formation of N-oxide metabolites has been documented.[11][12][13][14] This precedent with structurally related compounds lends credence to the possibility of butorphanol undergoing a similar transformation, albeit likely as a minor pathway.

Enzymes Potentially Involved in Butorphanol N-Oxidation:

-

Flavin-containing Monooxygenases (FMOs): FMOs are known to oxygenate soft nucleophiles, particularly nitrogen and sulfur atoms.[9] They are major contributors to the N-oxidation of many drugs.[8]

-

Cytochrome P450 (CYP) Enzymes: While primarily known for C-H oxidation, certain CYP isoforms can also catalyze N-oxidation reactions.[9]

Further investigation using in vitro systems with recombinant human FMO and CYP enzymes would be necessary to definitively determine their roles in butorphanol N-oxidation.

Data Presentation: Metabolites of Butorphanol

Since no quantitative data for this compound formation is available, the following table summarizes the known major metabolites of butorphanol.

| Metabolite Name | Metabolic Pathway | Relative Abundance |

| Hydroxybutorphanol | Hydroxylation | Major |

| Norbutorphanol | N-dealkylation | Minor |

Experimental Protocols for Investigating In Vitro Metabolism of Butorphanol

The following is a generalized protocol that can be adapted to study the in vitro metabolism of butorphanol, including the potential formation of its N-oxide. This protocol is based on established methodologies for in vitro drug metabolism studies.[15][16][17]

Objective: To determine the metabolic profile of butorphanol in human liver microsomes and identify the enzymes responsible for its metabolism.

Materials:

-

Butorphanol

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Recombinant human CYP and FMO enzymes

-

Specific chemical inhibitors for CYP and FMO isoforms

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Analytical standards for butorphanol and its known metabolites (hydroxybutorphanol, norbutorphanol)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[18][19]

Procedure:

-

Incubation Setup:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and butorphanol (at various concentrations, e.g., 1-10 µM).

-

Include control incubations:

-

No NADPH (to assess non-enzymatic degradation)

-

No microsomes (to assess substrate stability in the buffer)

-

-

For enzyme phenotyping, incubate butorphanol with a panel of recombinant human CYP and FMO enzymes.

-

For inhibition studies, pre-incubate microsomes with specific chemical inhibitors before adding butorphanol.

-

-

Initiation and Incubation:

-

Pre-warm the incubation mixtures at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation:

-

Centrifuge the terminated incubation mixtures to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

The supernatant may be dried and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated HPLC-MS/MS method to separate and quantify butorphanol and its metabolites.

-

The mass spectrometer should be operated in a full-scan mode to detect potential new metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification of known compounds. The precursor ion for butorphanol is [M+H]+ at m/z 328.2.[4]

-

Data Analysis:

-

Calculate the rate of disappearance of butorphanol and the formation of its metabolites over time.

-

Determine the kinetic parameters (Km and Vmax) for the formation of each metabolite.

-

Identify the specific CYP and/or FMO enzymes involved in each metabolic pathway based on the results from recombinant enzyme and inhibition studies.

Mandatory Visualization

Caption: Metabolic pathways of Butorphanol.

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The in vitro metabolism of butorphanol is characterized by two primary pathways: hydroxylation to hydroxybutorphanol and N-dealkylation to norbutorphanol. While the formation of this compound is a theoretical possibility based on its chemical structure and the known metabolic functions of FMO and CYP enzymes, there is currently no direct scientific evidence to support its formation. Further research, employing sensitive analytical techniques such as HPLC-MS/MS and a comprehensive panel of metabolizing enzymes, is required to definitively investigate this potential minor metabolic pathway. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which would contribute to a more complete understanding of the metabolic fate of butorphanol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Butorphanol | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of butorphanol and its metabolites at steady state following nasal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. optibrium.com [optibrium.com]

- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Morphine-N-oxide - Wikipedia [en.wikipedia.org]

- 12. Oxycodone - Wikipedia [en.wikipedia.org]

- 13. Some aspects of the metabolism of morphine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Validation and application of a sensitive assay for butorphanol in human plasma by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Pathways for Butorphanol N-Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butorphanol, a synthetic opioid agonist-antagonist, undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including hydroxylated and N-dealkylated products. This technical guide focuses on the enzymatic pathways responsible for the synthesis of a specific metabolite, Butorphanol N-Oxide. While direct and detailed experimental data on the specific enzymes and their kinetics for this particular transformation are limited in publicly available literature, this document synthesizes current knowledge on analogous reactions for similar compounds and outlines the probable enzymatic players and pathways involved. The primary enzyme families implicated in the N-oxidation of xenobiotics, namely Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs), are explored as the key catalysts in the formation of this compound. This guide provides a framework for researchers by presenting putative pathways, summarizing general experimental protocols for in vitro metabolism studies, and offering a foundation for future investigations to elucidate the specific kinetics and mechanisms of this compound synthesis.

Introduction

Butorphanol is a morphinan-type synthetic opioid used for the management of pain.[1] Like many pharmaceuticals, its efficacy and safety are influenced by its metabolic fate within the body. The liver is the primary site of butorphanol metabolism, where it is converted into various metabolites, including hydroxybutorphanol and norbutorphanol.[1] The formation of N-oxide metabolites is a common pathway in the metabolism of tertiary amine-containing drugs, and Butorphanol is structurally amenable to such a transformation. Understanding the enzymatic pathways leading to this compound is crucial for a comprehensive metabolic profile, which can inform drug-drug interaction potential, inter-individual variability in response, and the overall safety assessment of the drug.

Putative Enzymatic Pathways for this compound Synthesis

The N-oxidation of tertiary amines like butorphanol is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[2][3]

Cytochrome P450 (CYP) Mediated N-Oxidation

The CYP superfamily is a major contributor to the phase I metabolism of a vast array of xenobiotics.[4] Several CYP isoforms are known to catalyze N-oxidation reactions. Based on metabolism studies of other opioids, CYP3A4 is a strong candidate for the N-oxidation of butorphanol. For instance, CYP3A4 is responsible for the N-dealkylation of buprenorphine and hydrocodone, which proceeds through an N-oxide intermediate.[5][6]

Putative Reaction:

Butorphanol + O₂ + NADPH + H⁺ --(CYP-isoform)--> this compound + H₂O + NADP⁺

Flavin-containing Monooxygenase (FMO) Mediated N-Oxidation

FMOs are another class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in tertiary amines.[2][3] FMO3 is the most abundant FMO isoform in the adult human liver and has a broad substrate specificity for N-containing compounds.[7] FMO1 is also expressed in the adult kidney and fetal liver and could contribute to butorphanol N-oxidation.[8]

Putative Reaction:

Butorphanol + O₂ + NADPH + H⁺ --(FMO-isoform)--> this compound + H₂O + NADP⁺

Quantitative Data on Enzymatic Synthesis

Currently, there is a lack of specific quantitative data in the public domain regarding the kinetic parameters for this compound formation by specific human CYP or FMO isoforms. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Putative Kinetic Parameters for Butorphanol N-Oxidation by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | Data not available | Data not available |

| Other CYPs | Data not available | Data not available |

Table 2: Putative Kinetic Parameters for Butorphanol N-Oxidation by Human FMO Isoforms

| FMO Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| FMO1 | Data not available | Data not available |

| FMO3 | Data not available | Data not a vailable |

Experimental Protocols

The following are generalized protocols for in vitro experiments designed to identify the enzymes responsible for this compound formation and to determine their kinetic parameters.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine if this compound is formed in a complex system containing a wide range of drug-metabolizing enzymes.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Butorphanol

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

-

Procedure:

-

Pre-warm a mixture of HLMs, butorphanol, and phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Reaction Phenotyping with Recombinant Human CYP and FMO Isoforms

This experiment is designed to identify the specific isoforms involved in this compound formation.

-

Materials:

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5).

-

Butorphanol

-

NADPH

-

Appropriate buffers and co-factors for each enzyme system.

-

-

Procedure:

-

Follow a similar incubation procedure as with HLMs, but replace HLMs with individual recombinant enzyme preparations.

-

Incubate butorphanol with each isoform separately.

-

Analyze the formation of this compound to determine the activity of each specific enzyme.

-

Enzyme Kinetics Study

This experiment aims to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the responsible enzymes.

-

Procedure:

-

Using the identified active recombinant enzyme(s), perform incubations with a range of butorphanol concentrations (e.g., 0.1 to 100 µM).

-

Keep the incubation time short to ensure initial velocity conditions.

-

Quantify the amount of this compound formed at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Analytical Method for this compound Quantification

A sensitive and specific analytical method is required for the accurate quantification of this compound in in vitro samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Method Development:

-

Chromatographic Separation: Develop a reverse-phase HPLC method to separate butorphanol from its N-oxide and other potential metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point.

-

Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of butorphanol and its N-oxide. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The precursor ion for this compound would be expected at [M+H]⁺ = m/z 344.2.

-

Visualizations of Pathways and Workflows

Putative Enzymatic Pathways

Caption: Putative enzymatic pathways for the synthesis of this compound.

Experimental Workflow for Enzyme Identification

Caption: Workflow for identifying enzymes in this compound formation.

Conclusion

The enzymatic synthesis of this compound is a critical aspect of its metabolism that warrants further investigation. While direct evidence is currently sparse, the well-established roles of Cytochrome P450 and Flavin-containing Monooxygenase enzymes in the N-oxidation of structurally similar compounds provide a strong foundation for directed research. This technical guide offers a comprehensive overview of the putative pathways and provides detailed, actionable experimental protocols for researchers to elucidate the specific enzymes, kinetics, and mechanisms involved. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic approach to filling the existing knowledge gaps in the metabolism of butorphanol. Further studies in this area will contribute to a more complete understanding of butorphanol's pharmacokinetic and pharmacodynamic profile.

References

- 1. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Butorphanol N-Oxide Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol N-Oxide is a primary metabolite and a crucial reference standard for the synthetic opioid agonist-antagonist, Butorphanol.[1] Accurate and reliable analytical testing of Butorphanol requires well-characterized reference standards of its metabolites to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the availability, characterization, and analytical methodologies related to the this compound reference standard.

Availability and Commercial Suppliers

This compound reference standards are readily available from several specialized chemical suppliers. These standards are essential for various applications, including analytical method development and validation, quality control (QC) testing, and impurity profiling in the manufacturing of Butorphanol.[1]

| Supplier | Availability | Notes |

| Veeprho | In stock | Provides a comprehensive Structure Elucidation Report (SER) and adheres to USP, EMA, JP, and BP regulatory requirements.[1] |

| LGC Standards | Available | Offers high-quality, globally relevant pharmaceutical reference standards manufactured under ISO/IEC 17025 and accredited to ISO 17034. Accompanied by an extensive Certificate of Analysis.[2] |

| Klivon | Available | Provides the product as a neat material. |

| SRIRAMCHEM | Available | Offers as a premium-quality pharmaceutical reference standard. A batch-specific Certificate of Analysis (CoA) is available upon request. |

Physicochemical Properties and Characterization

A comprehensive Certificate of Analysis (CoA) and a Structure Elucidation Report (SER) are typically provided by suppliers of the this compound reference standard.[1] While specific quantitative data may vary by batch and supplier, a typical CoA would include the following information.

| Parameter | Typical Specification | Analytical Technique(s) |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), FTIR |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Water Content | Report value | Karl Fischer Titration |

| Residual Solvents | Meets pharmacopeial limits | Gas Chromatography (GC) |

| Storage Conditions | 2-8°C, protected from light | - |

Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques.

-

¹H-NMR and ¹³C-NMR: Provide detailed information about the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

-

FTIR: Identifies the functional groups present in the molecule.

Experimental Protocols: Analytical Methodologies

The analysis of Butorphanol and its impurities, including this compound, predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC Method for Analysis of Butorphanol and Related Substances

While a specific, detailed protocol for the analysis of a this compound reference standard is not publicly available, a general HPLC method for butorphanol and its related compounds can be adapted.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric detector.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 100 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at approximately 278-280 nm, or Mass Spectrometry for higher sensitivity and specificity.[5][6]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration.

-

Further dilute as necessary to fall within the linear range of the detector.

LC-MS/MS for High-Sensitivity Analysis

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[3]

Instrumentation:

-

A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

Methodology:

-

The chromatographic conditions are similar to the HPLC-UV method, optimized for compatibility with the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Biological Activity and Signaling Pathways

Metabolism of Butorphanol

Butorphanol is extensively metabolized in the liver, primarily through hydroxylation and N-dealkylation. The formation of this compound is a result of the oxidation of the nitrogen atom in the morphinan ring.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | CAS 112269-63-3 | LGC Standards [lgcstandards.com]

- 3. Validation and application of a sensitive assay for butorphanol in human plasma by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Butorphanol | SIELC Technologies [sielc.com]

- 6. jddtonline.info [jddtonline.info]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Butorphanol N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Butorphanol N-oxide, a potential metabolite and degradation product of Butorphanol. The protocols outlined herein are primarily based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique suitable for the analysis of pharmaceutical compounds in complex matrices. This guide is intended to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound in various sample types.

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used for the management of moderate to severe pain.[1][2][3] Like many pharmaceuticals, Butorphanol undergoes extensive metabolism in the liver, leading to the formation of various metabolites.[1][2][4] While hydroxybutorphanol and norbutorphanol are known metabolites, the formation of N-oxides is a common metabolic pathway for tertiary amine-containing drugs. This compound is a potential metabolite and impurity that requires accurate and precise quantification for comprehensive pharmacokinetic studies, stability testing of the parent drug, and quality control of pharmaceutical formulations.[5]

The development of a reliable analytical method is crucial for understanding the disposition of Butorphanol and ensuring the safety and efficacy of Butorphanol-containing products. This application note details a sensitive and specific HPLC-MS/MS method for the determination of this compound.

Signaling Pathway of Butorphanol

Butorphanol exerts its analgesic effects through complex interactions with the central nervous system, primarily by acting on opioid receptors.[1][2] It functions as a partial agonist at the µ-opioid receptor (MOR) and a full agonist at the κ-opioid receptor (KOR).[2][4] The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[4]

Analytical Method Development Workflow

The development of a robust analytical method follows a systematic workflow, from the initial procurement of a reference standard to full method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard[5]

-

Butorphanol-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

HPLC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Chromatographic Conditions (Starting Point)

The following conditions can be used as a starting point for method development and should be optimized as necessary.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Starting Point)

Optimization of MS/MS parameters should be performed by infusing a standard solution of this compound.

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimize for the specific instrument |

| MRM Transitions | To be determined empirically |

Note on Distinguishing N-Oxides: Under atmospheric pressure chemical ionization (APCI) conditions, N-oxides can produce a characteristic neutral loss of 16 Da ([M+H-O]+), which can help in their identification and differentiation from hydroxylated metabolites.[6]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Method Validation Parameters

Once the method is developed, it should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within specified limits. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Data Presentation

Quantitative data from the method validation should be summarized in tables for clarity and ease of comparison.

Table 1: Linearity of this compound Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | [Insert Data] |

| 0.5 | [Insert Data] |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| r² | [Insert Value] |

Table 2: Accuracy and Precision Data for this compound

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ (0.1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Low QC (0.3) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC (30) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC (80) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion

The analytical method protocol described in this application note provides a robust framework for the sensitive and specific quantification of this compound using HPLC-MS/MS. The detailed workflow, experimental conditions, and validation parameters offer a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and quality control. Proper optimization and validation of this method will ensure reliable data for regulatory submissions and a deeper understanding of the pharmacology of Butorphanol.

References

Application Note: Quantification of Butorphanol N-Oxide in Human Urine by LC-MS/MS

Abstract

This application note presents a detailed protocol for the quantification of butorphanol N-oxide, a potential metabolite of the synthetic opioid butorphanol, in human urine samples. The methodology employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analyte separation and detection are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental procedures, instrument parameters, and data presentation formats intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Introduction

Butorphanol is a potent synthetic opioid agonist-antagonist used for pain management.[1] Like many opioids, it undergoes extensive metabolism in the liver before excretion in the urine.[2][3] While hydroxybutorphanol and norbutorphanol are known major metabolites, the formation of N-oxide derivatives is a common metabolic pathway for tertiary amine-containing drugs.[4][5][6] The quantification of such metabolites is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and in forensic toxicology to ensure all potential markers of drug use are monitored. This protocol provides a robust and sensitive LC-MS/MS method for the determination of this compound in urine.

Metabolic Pathway of Butorphanol

Butorphanol is metabolized in the liver primarily through hydroxylation and N-dealkylation. The formation of an N-oxide metabolite is also a plausible pathway, involving the oxidation of the tertiary amine in the morphinan structure.

Caption: Metabolic pathway of Butorphanol.

Experimental Protocol

This protocol is designed for the analysis of this compound in urine. A stable isotope-labeled internal standard (e.g., butorphanol-d5 N-oxide) is recommended for optimal accuracy and precision, but in its absence, an analogue compound can be used.

Materials and Reagents

-

This compound reference standard

-

Butorphanol-d5 N-oxide (or other suitable internal standard)

-

Beta-glucuronidase from E. coli[7]

-

Ammonium acetate buffer (100 mM, pH 5.0)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced)[8][9]

Sample Preparation

-

Urine Sample Hydrolysis:

-

To 1 mL of urine sample in a centrifuge tube, add 500 µL of 100 mM ammonium acetate buffer (pH 5.0).

-

Add the internal standard solution.

-

Add 50 µL of beta-glucuronidase solution.[10]

-

Vortex briefly and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[7][11]

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water).

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Caption: Urine sample analysis workflow.